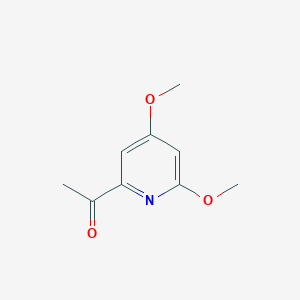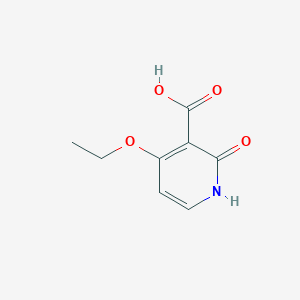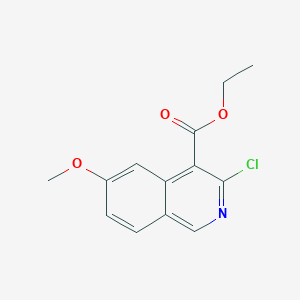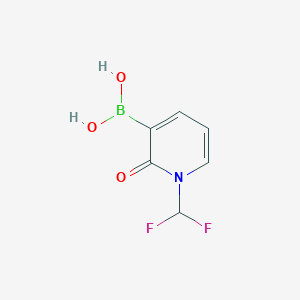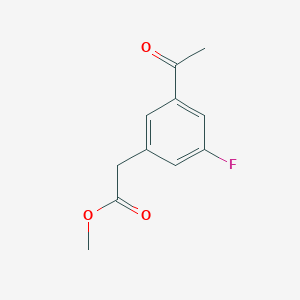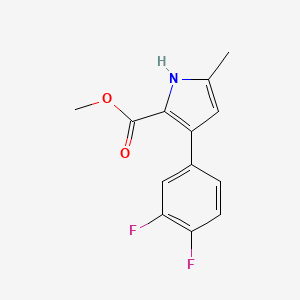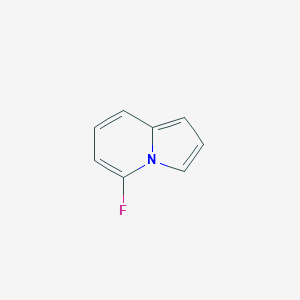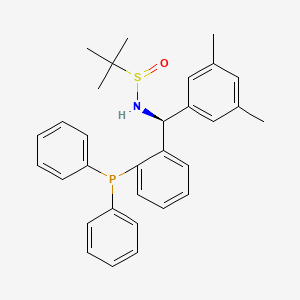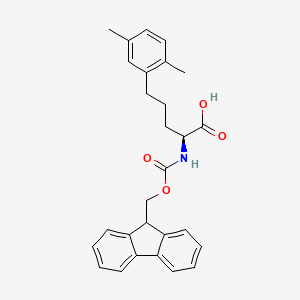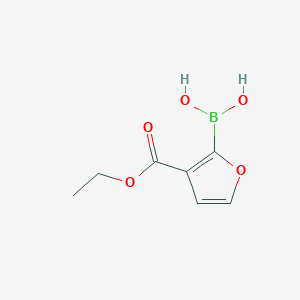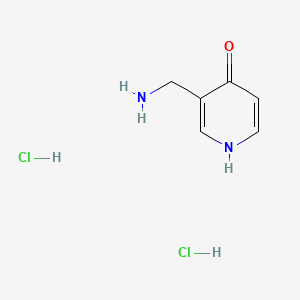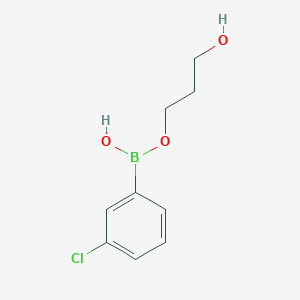
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-chlorophenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of boronic esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
化学反应分析
Types of Reactions
3-Chlorophenylboronic acid-1,3-propanediol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohol and boronic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chlorophenylboronic acid.
Reduction: 3-Chlorophenyl alcohol and boronic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-Chlorophenylboronic acid-1,3-propanediol ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Chlorophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki–Miyaura coupling, where the boronic ester undergoes transmetalation with palladium to form a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- Phenylboronic acid-1,3-propanediol ester
- 2-Cyanophenylboronic acid-1,3-propanediol ester
- Pinacol boronic esters
Uniqueness
3-Chlorophenylboronic acid-1,3-propanediol ester is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where the electronic effects of the chlorine substituent are beneficial .
属性
分子式 |
C9H12BClO3 |
|---|---|
分子量 |
214.45 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2 |
InChI 键 |
DRMCXYWDJQQYLR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)Cl)(O)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


